molecular formula C10H7ClO2 B13691929 4-Chloro-5-methylcoumarin

4-Chloro-5-methylcoumarin

Cat. No.: B13691929
M. Wt: 194.61 g/mol
InChI Key: HGZFYHHTBBJUGK-UHFFFAOYSA-N
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Description

4-Chloro-5-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light . The addition of chlorine and methyl groups to the coumarin structure enhances its chemical properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of concentrated sulfuric acid can yield this compound . The reaction conditions often require refluxing the mixture for several hours to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and fluorescence properties .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylcoumarin involves its interaction with various molecular targets and pathways:

    Fluorescence: The compound exhibits fluorescence due to its ability to absorb UV light and emit visible light.

    Biological Activity: The chlorine and methyl groups enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects.

Properties

IUPAC Name

4-chloro-5-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFYHHTBBJUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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